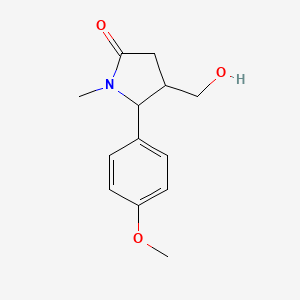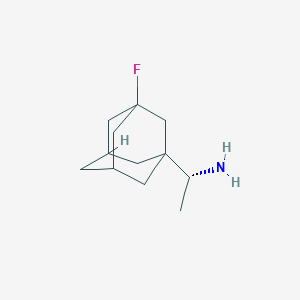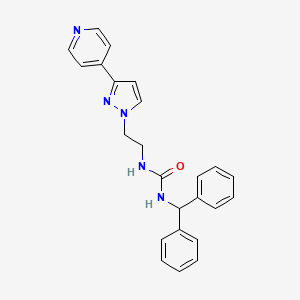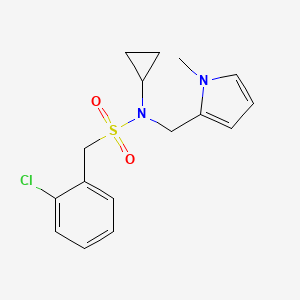
4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrrolidinone with a hydroxymethyl group at the 4-position and a 4-methoxyphenyl group at the 5-position. Pyrrolidinones are a type of lactam, a cyclic amide. They are found in many pharmaceuticals and are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidinone ring, with the hydroxymethyl and 4-methoxyphenyl groups as substituents. The presence of the carbonyl group in the pyrrolidinone ring and the ether group in the 4-methoxyphenyl group could lead to interesting electronic properties .Chemical Reactions Analysis
Pyrrolidinones can undergo a variety of chemical reactions, including substitutions at the carbonyl group and reactions at the nitrogen atom . The hydroxymethyl group could potentially be oxidized to a carboxylic acid or reduced to a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the pyrrolidinone ring might confer some degree of polarity and the ability to participate in hydrogen bonding .科学的研究の応用
Pharmacological Profiles
4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one has been studied for its pharmacological profiles, particularly as an active form of novel 5-HT2A receptor antagonists. It has been found to inhibit platelet aggregation induced by serotonin, a function which could be of significant interest in cardiovascular research and therapeutic development (Ogawa et al., 2002).
Structural Studies
Structural studies of related compounds have been conducted, which help in understanding the molecular configuration and potential reactivity of this compound. For example, research on the crystal and molecular structure of similar compounds provides insights into their molecular interactions and stability (Doreswamy et al., 2009).
Kinetics and Mechanism Studies
The kinetics and mechanism of transformations involving similar compounds have been explored, which is essential for understanding how this compound might react under various conditions. This can have implications in synthetic chemistry and pharmaceutical development (Sedlák et al., 2003).
Anion Binding Properties
Research has been conducted on derivatives of similar compounds to understand their anion binding properties. Such studies are crucial in developing sensors or agents for detecting specific ions or molecules, which can have wide-ranging applications in analytical chemistry and environmental monitoring (Anzenbacher et al., 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14-12(16)7-10(8-15)13(14)9-3-5-11(17-2)6-4-9/h3-6,10,13,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWMURNQDNQMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)CO)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)
![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)
![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)


![(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2537090.png)

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2537094.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)

![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2537098.png)